Flunamine

Descripción general

Descripción

Métodos De Preparación

La preparación de flunamina implica varios pasos:

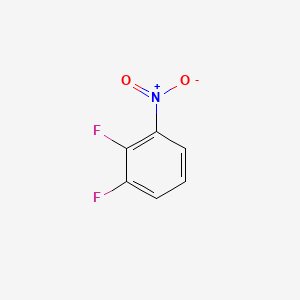

Litiación: El 1,3,5-trifluorobenceno se utiliza como material de partida y se somete a litiación a temperaturas entre -50 °C y -110 °C, preferiblemente en tetrahidrofurano (THF) como solvente.

Formación: El intermedio litiado se hace reaccionar con dimetilformamida (DMF) para formar 2,4,6-trifluorobenzaldehído.

Reducción: El benzaldehído se reduce utilizando borohidruro de potasio para producir alcohol 2,4,6-trifluorobencílico.

Cloración: El alcohol bencílico se clora luego usando oxicloruro de azufre para producir cloruro de 2,4,6-trifluorobencilo.

Aminación: Finalmente, el cloruro de bencilo se hace reaccionar con urotropina en un sistema de etanol para obtener el producto final, flunamina

Análisis De Reacciones Químicas

La flunamina se somete a diversas reacciones químicas, que incluyen:

Oxidación: La flunamina se puede oxidar para formar óxidos correspondientes.

Reducción: Se puede reducir para formar aminas o alcoholes.

Sustitución: La flunamina puede sufrir reacciones de sustitución nucleófila, donde los átomos de halógeno son reemplazados por otros nucleófilos.

Hidrólisis: Se puede hidrolizar en condiciones ácidas o básicas para formar ácidos o alcoholes correspondientes.

Los reactivos comunes utilizados en estas reacciones incluyen borohidruro de potasio para la reducción, oxicloruro de azufre para la cloración y varios nucleófilos para las reacciones de sustitución. Los principales productos formados dependen de las condiciones de reacción y los reactivos específicos utilizados .

Aplicaciones Científicas De Investigación

La flunamina tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como compuesto modelo en estudios de bloqueadores de los canales de calcio y sus interacciones con componentes celulares.

Biología: La flunamina se utiliza para estudiar los efectos de los bloqueadores de la entrada de calcio en los procesos celulares, incluida la proliferación celular y la apoptosis.

Medicina: Se utiliza en la investigación clínica para investigar su eficacia en el tratamiento de la migraña, el vértigo y la epilepsia.

Industria: La flunamina se utiliza en la industria farmacéutica para el desarrollo de nuevos bloqueadores de los canales de calcio y compuestos relacionados .

Mecanismo De Acción

La flunamina ejerce sus efectos bloqueando selectivamente la entrada de calcio a las células. Se une a la calmodulina, una proteína que se une al calcio, e inhibe la entrada de calcio extracelular a través de los poros de la membrana miocárdica y vascular. Esta inhibición disminuye los niveles de calcio intracelular, lo que lleva a la dilatación de las arterias coronarias y sistémicas, un mayor suministro de oxígeno al tejido miocárdico, una disminución de la resistencia periférica total y una disminución de la presión arterial sistémica .

Comparación Con Compuestos Similares

La flunamina es única entre los bloqueadores de los canales de calcio debido a sus propiedades selectivas de bloqueo de la entrada de calcio y la actividad adicional de bloqueo de la histamina H1. Los compuestos similares incluyen:

Verapamilo: Un bloqueador de los canales de calcio con mayor afinidad por los canales de calcio dependientes de voltaje.

Diltiazem: Otro bloqueador de los canales de calcio con diferentes propiedades farmacocinéticas.

Nifedipina: Un bloqueador de los canales de calcio de dihidropiridina con un mecanismo de acción diferente.

En comparación con estos compuestos, la flunamina tiene una menor afinidad por los canales de calcio dependientes de voltaje y puede actuar a través de un mecanismo intracelular que involucra el antagonismo de la calmodulina .

Propiedades

IUPAC Name |

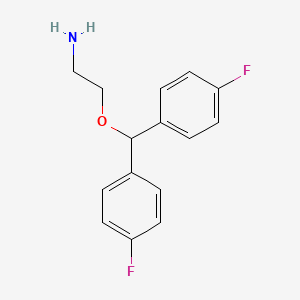

2-[bis(4-fluorophenyl)methoxy]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15F2NO/c16-13-5-1-11(2-6-13)15(19-10-9-18)12-3-7-14(17)8-4-12/h1-8,15H,9-10,18H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBEDRGWUDRUNQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C2=CC=C(C=C2)F)OCCN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00198416 | |

| Record name | Flunamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00198416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50366-32-0 | |

| Record name | Flunamine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050366320 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Flunamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00198416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FLUNAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IZ1GXE233H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

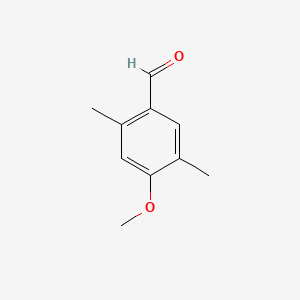

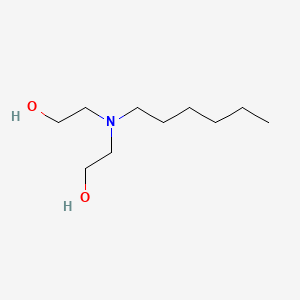

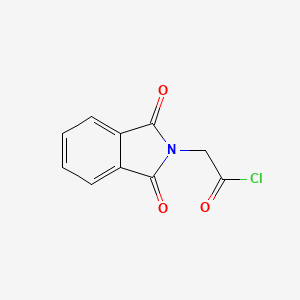

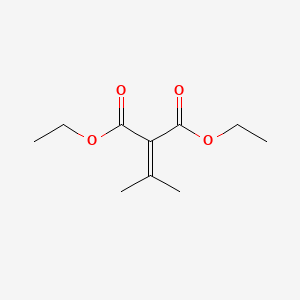

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

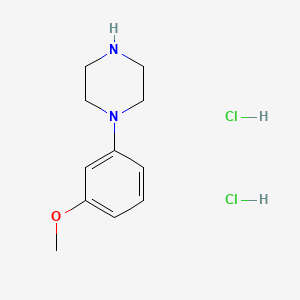

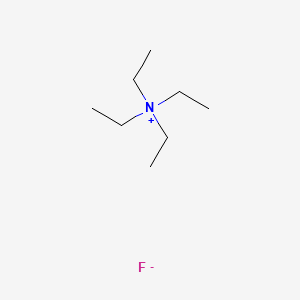

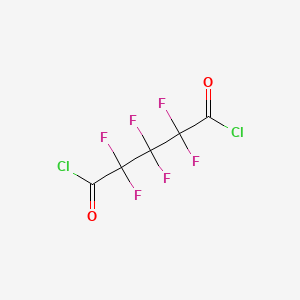

Feasible Synthetic Routes

Q1: What is the significance of Flunamine in the context of the research paper?

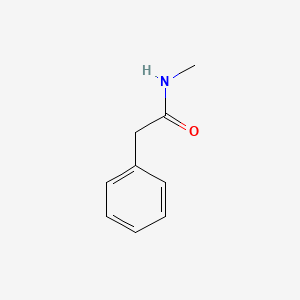

A1: The research paper focuses on a novel method for synthesizing a crucial intermediate for Pimavanserin, a medication used to treat hallucinations and delusions associated with Parkinson’s disease. This compound, specifically 4-Flunamine, acts as a starting material in this synthesis. It undergoes a reductive amination reaction with either N-Methyl-4-piperidone or 1-Methyl-4-piperidylamine, utilizing hydrogen as a reducing agent in the presence of a specialized cobalt catalyst. This reaction yields 4-(4-Fluorobenzylamino)-1-methylpiperidine, the desired Pimavanserin intermediate [].

Q2: Can you elaborate on the catalytic process using this compound as described in the research?

A2: The research highlights the development of a cost-effective and efficient cobalt catalyst, immobilized on a carbon-nitrogen material, for the synthesis of the Pimavanserin intermediate. This catalyst exhibits high activity and selectivity in the reductive amination of this compound with the appropriate piperidine derivative. The reaction is carried out at a specific temperature and pressure, optimized for optimal yield and purity of the desired intermediate [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,4,6,8-Tetrahydroxypyrimido[5,4-d]pyrimidine](/img/structure/B1293633.png)